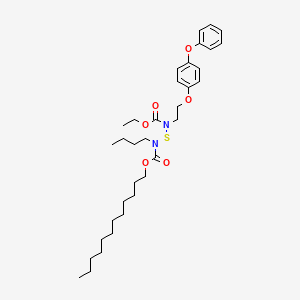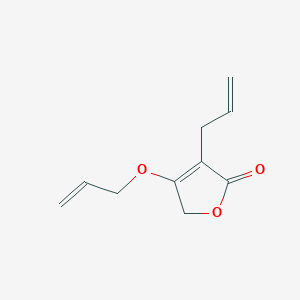![molecular formula C18H16N2O3 B14300565 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 113016-85-6](/img/structure/B14300565.png)
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyethoxy group, and a phenyl group
Méthodes De Préparation
The synthesis of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(2-hydroxyethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Applications De Recherche Scientifique
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide can be compared with similar compounds such as:
- 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide
- 2-Cyano-3-(4-(diethylamino)phenyl)-N-(3-pyridinylmethyl)acrylamide These compounds share structural similarities but differ in their functional groups and overall chemical properties. The presence of the hydroxyethoxy group in this compound provides unique reactivity and potential applications compared to its analogs .
Propriétés
Numéro CAS |
113016-85-6 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c19-13-15(18(22)20-16-4-2-1-3-5-16)12-14-6-8-17(9-7-14)23-11-10-21/h1-9,12,21H,10-11H2,(H,20,22) |
Clé InChI |
GWUVINNHFPSJGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
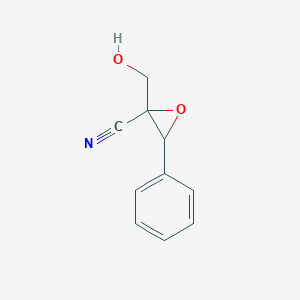
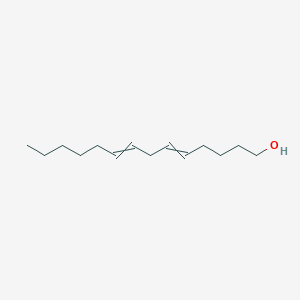
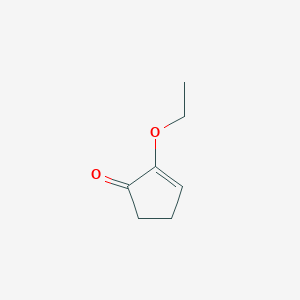
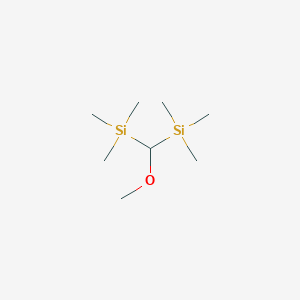
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
